molecular formula C22H23NO4 B8100098 Fmoc-D-5,6-Dehydrohomoleucine

Fmoc-D-5,6-Dehydrohomoleucine

Cat. No.: B8100098
M. Wt: 365.4 g/mol
InChI Key: SDZXATMFYZCBJY-HXUWFJFHSA-N
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Description

Fmoc-D-5,6-Dehydrohomoleucine: is a derivative of the amino acid homoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-5,6-Dehydrohomoleucine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-5,6-Dehydrohomoleucine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions.

    Formation of the Dehydrohomoleucine: The dehydrohomoleucine moiety is introduced through a series of reactions involving the appropriate starting materials and reagents. This may include the use of specific catalysts and reaction conditions to achieve the desired configuration and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of automated peptide synthesizers and large-scale reactors .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-5,6-Dehydrohomoleucine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the dehydro moiety to a saturated form.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives .

Scientific Research Applications

Fmoc-D-5,6-Dehydrohomoleucine has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal.

    Biological Studies: This compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.

    Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: This compound is used in the production of various peptide-based materials and products.

Mechanism of Action

The mechanism of action of Fmoc-D-5,6-Dehydrohomoleucine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-D-Leucine: Similar in structure but lacks the dehydro moiety.

    Fmoc-D-Valine: Another Fmoc-protected amino acid with different side chain properties.

Uniqueness

Fmoc-D-5,6-Dehydrohomoleucine is unique due to its dehydro moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZXATMFYZCBJY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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